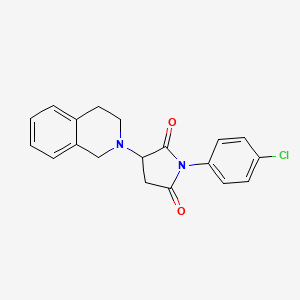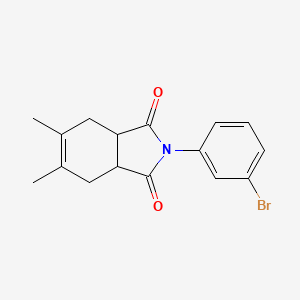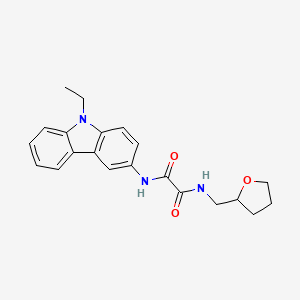![molecular formula C24H19NO5S B4047259 N-[2-(methylthio)phenyl]-2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetamide](/img/structure/B4047259.png)
N-[2-(methylthio)phenyl]-2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetamide
Descripción general
Descripción
N-[2-(methylthio)phenyl]-2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetamide is a useful research compound. Its molecular formula is C24H19NO5S and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.09839388 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
A series of compounds including N-[2-(methylthio)phenyl]-2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetamide have been synthesized and evaluated for their antioxidant activity. The antioxidant properties of these compounds were assessed using the phosphomolybdenum method, showing that compounds bearing two hydroxyl groups on the phenyl ring exhibited excellent antioxidant activity, comparable to that of ascorbic acid. This research highlights the potential of these compounds in oxidative stress-related therapeutic applications (Čačić et al., 2010).
Antibacterial Effects
The antibacterial effects of synthesized derivatives of 4-hydroxy-chromen-2-one, a related compound, have been documented. These compounds, including this compound, were tested against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The results demonstrated significant bacteriostatic and bactericidal activity, suggesting their potential use as antibacterial agents (Behrami & Dobroshi, 2019).
Antimicrobial Evaluation
New heterocyclic compounds incorporating a sulfamoyl moiety, akin to this compound, have been synthesized and shown to possess antimicrobial properties. This study presents the synthesis of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing the sulfonamide group and evaluates their antibacterial and antifungal activities. These compounds have shown promising results, indicating their potential as antimicrobial agents (Darwish et al., 2014).
Chemoselective Acetylation
This compound and its derivatives can also be synthesized through chemoselective processes. One study demonstrated the chemoselective monoacetylation of amino groups to produce compounds with potential pharmaceutical applications, showcasing the versatility of these synthesis methods for creating bioactive molecules (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(4-oxo-3-phenoxychromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S/c1-31-22-10-6-5-9-19(22)25-23(26)15-28-17-11-12-18-20(13-17)29-14-21(24(18)27)30-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLKFNYIEDMXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B4047179.png)
![1-[1-(2-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4047181.png)
![BUTYL 4-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE](/img/structure/B4047186.png)
![2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL ISONICOTINATE](/img/structure/B4047209.png)
![3-methoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4047214.png)
acetic acid](/img/structure/B4047226.png)
![2-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)propylsulfanyl]-4,5-dihydro-1H-imidazole;dihydrobromide](/img/structure/B4047238.png)
![2-(4-ethoxyphenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B4047241.png)

![9-(4-methylphenyl)-6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B4047244.png)
![3-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-(4-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4047264.png)


![Methyl 4-(3-{[2-(morpholin-4-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4047280.png)
